Phenthoate acid

Description

Structure

3D Structure

Properties

IUPAC Name |

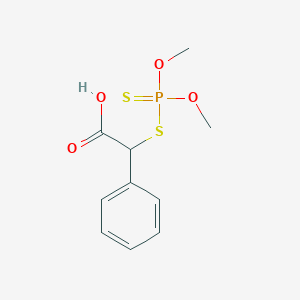

2-dimethoxyphosphinothioylsulfanyl-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13O4PS2/c1-13-15(16,14-2)17-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDIDFDHSKJUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058305 | |

| Record name | Phenthoate acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13376-78-8 | |

| Record name | TH-3461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013376788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenthoate acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TH-3461 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H874A3M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

phenthoate acid formation pathway in mammals

An In-Depth Technical Guide to the Mammalian Metabolic Pathway for Phenthoate Acid Formation

Abstract

Phenthoate, an organothiophosphate insecticide, undergoes extensive metabolic transformation within mammalian systems, a process critical to its toxicological profile. The biotransformation of phenthoate is characterized by two principal, and often competing, metabolic routes: a detoxification pathway via hydrolysis and a bioactivation pathway via oxidation. This technical guide provides a comprehensive examination of the core metabolic pathway leading to the formation of this compound, the primary product of hydrolytic detoxification. We will explore the enzymatic mechanisms, provide detailed experimental protocols for studying these reactions, and present the toxicological implications for researchers, scientists, and drug development professionals.

Introduction to Phenthoate Metabolism

Phenthoate exerts its primary toxic effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function, leading to cholinergic crisis.[1] However, the parent compound, a phosphorothioate ('thion'), is a relatively weak inhibitor of AChE. The ultimate toxicity of phenthoate is therefore critically dependent on the balance of metabolic pathways within the organism. Mammalian metabolism dictates whether the compound is detoxified or converted into a more potent toxicant.

The two major pathways are:

-

Hydrolysis: An enzymatic detoxification process that cleaves the carboxyester bond to form this compound, a metabolite with significantly lower toxicity.[2][3]

-

Oxidation: A bioactivation process mediated by cytochrome P450 (CYP450) enzymes, which converts the P=S group to a P=O group, forming phenthoate oxon.[2][4][5] This oxon metabolite is a substantially more potent inhibitor of AChE.[2]

Understanding the kinetics and enzymatic drivers of the hydrolytic pathway is paramount for assessing the safety profile of phenthoate and for developing strategies to mitigate its toxicity. This guide focuses specifically on the formation of this compound, the cornerstone of phenthoate detoxification.

The Core Metabolic Pathways

Overview of Phenthoate Biotransformation

Upon absorption, phenthoate is rapidly distributed and metabolized.[6] The metabolic fate is a race between detoxification and bioactivation, primarily occurring in the liver. The principal hydrolytic pathway leads to this compound, while the oxidative pathway generates the highly toxic phenthoate oxon. Further degradation can occur through cleavage of phosphate ester bonds, leading to metabolites such as demethyl phenthoate and various phosphoric acids which are then conjugated and excreted, predominantly in the urine.[1][6][7]

Figure 1: Overview of major phenthoate metabolic pathways in mammals.

The Hydrolytic Pathway: Formation of this compound

The formation of this compound is the most critical detoxification step for phenthoate. This reaction involves the hydrolytic cleavage of the carboethoxy moiety of the parent molecule.[1]

-

Enzymatic Catalyst: This reaction is primarily catalyzed by carboxylesterases (EC 3.1.1.1), a superfamily of serine hydrolases.[3][8] These enzymes are abundant in the liver and are also present in blood plasma.[2][3]

-

Reaction: Phenthoate + H₂O → this compound + Ethanol

-

Toxicological Significance: this compound is a nontoxic metabolite.[9] The rapid hydrolysis of phenthoate by carboxylesterases is a key protective mechanism. The rate of this hydrolysis directly influences the net toxicity of phenthoate exposure. Notably, certain impurities found in technical-grade phenthoate formulations, such as O,S,S-trimethyl phosphorodithioate, can inhibit carboxylesterase activity, thereby diminishing the rate of detoxification and substantially increasing the toxicity of the parent compound.[3][6]

Experimental Methodologies for Studying Phenthoate Metabolism

Rationale for In Vitro Models

To dissect complex metabolic pathways, in vitro systems using subcellular fractions are invaluable. They allow for the study of specific enzyme families in a controlled environment, free from the complexities of a whole-organism model.

-

Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, including carboxylesterases and CYP450s. It is ideal for studying the overall metabolic profile, including the formation of this compound.

-

Liver Microsomes: This fraction is enriched in endoplasmic reticulum-associated enzymes, particularly the CYP450 system.[2] It is the preferred model for investigating the oxidative pathway (phenthoate oxon formation).

Protocol: In Vitro Hydrolysis of Phenthoate using Liver S9 Fraction

This protocol provides a self-validating framework to quantify the formation of this compound. The inclusion of specific inhibitors and co-factor controls allows for the attribution of metabolic activity to the correct enzyme families.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of phenthoate in a suitable organic solvent (e.g., acetonitrile or DMSO) at 100 mM.

-

Prepare a stock solution of the carboxylesterase inhibitor bis(4-nitrophenyl) phosphate (BNPP).

-

Prepare an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) for control reactions assessing CYP450 contribution.

-

-

Incubation Assay Setup:

-

Thaw cryopreserved liver S9 fraction (e.g., from rat, mouse, or human) on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

In microcentrifuge tubes, set up the following reaction conditions (final volume of 200 µL):

-

Test Reaction: S9 fraction (e.g., 1 mg/mL protein), potassium phosphate buffer, and phenthoate (final concentration 100 µM).

-

Inhibitor Control: Same as the test reaction, but pre-incubated with BNPP for 15 minutes at 37°C before adding phenthoate.

-

No-Enzyme Control: Phenthoate in buffer without S9 fraction to measure non-enzymatic degradation.

-

-

Pre-incubate all tubes at 37°C for 5 minutes.

-

-

Reaction Initiation and Termination:

-

Initiate the reactions by adding the phenthoate stock solution.

-

Incubate at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).

-

Terminate the reactions by adding 200 µL of ice-cold acetonitrile containing an internal standard. This step precipitates the protein.

-

-

Sample Analysis:

-

Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an analysis vial.

-

Analyze the formation of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

-

Data Interpretation:

-

Significant formation of this compound in the "Test Reaction" compared to the "No-Enzyme Control" indicates enzymatic activity.

-

A substantial reduction in this compound formation in the "Inhibitor Control" (with BNPP) confirms that the hydrolysis is mediated by carboxylesterases.

-

Figure 2: Experimental workflow for the in vitro phenthoate hydrolysis assay.

Quantitative Analysis and Data Summary

While extensive qualitative data on phenthoate metabolism exists, specific quantitative data in the public domain is limited.[2] The tables below summarize the key metabolites and provide representative data that would be expected from the described experimental protocols.

Table 1: Major Mammalian Metabolites of Phenthoate and Analytical Methods

| Metabolite | Formation Pathway | Primary Enzyme(s) | Typical Analytical Method |

|---|---|---|---|

| This compound | Hydrolysis (Detoxification) | Carboxylesterases | LC-MS/MS, GC-MS (after derivatization) |

| Phenthoate Oxon | Oxidation (Bioactivation) | Cytochrome P450 | LC-MS/MS, GC-MS |

| Desmethyl Phenthoate | Oxidative Demethylation | Cytochrome P450 | LC-MS/MS, GC-MS |

| Demethyl this compound | Hydrolysis & Demethylation | Carboxylesterases, CYP450 | LC-MS/MS, GC-MS |

Table 2: Representative Data from In Vitro Hydrolysis Assay

| Condition | Phenthoate Concentration (µM) | This compound Formed (nmol/mg protein/hr) |

|---|---|---|

| S9 Fraction | 100 | 150.5 |

| S9 Fraction + BNPP (Inhibitor) | 100 | 12.1 |

| No-Enzyme Control | 100 | < 1.0 |

Note: Data are representative and intended for illustrative purposes.

Conclusion

The formation of this compound via carboxylesterase-mediated hydrolysis is the principal detoxification pathway for phenthoate in mammals.[2][6] This metabolic route effectively converts the moderately toxic parent insecticide into a nontoxic, readily excretable metabolite. The efficiency of this pathway stands in direct competition with the CYP450-mediated oxidative pathway, which produces the highly potent acetylcholinesterase inhibitor, phenthoate oxon. Therefore, the activity of hepatic and plasma carboxylesterases is a critical determinant of an individual's susceptibility to phenthoate toxicity. The experimental methodologies detailed in this guide provide a robust framework for researchers to investigate this vital metabolic process, contributing to a more comprehensive risk assessment of this and other related organophosphate compounds.

References

-

Title: Phenthoate (Pesticide residues in food: 1980 evaluations) Source: Inchem.org URL: [Link]

-

Title: TECHNICAL DATA SHEET PHENTHOATE TECHNICAL 92% Min. Source: Coromandel URL: [Link]

-

Title: Inhibition of rat liver and plasma carboxylesterases by impurities present in technical phenthoate Source: Journal of Toxicology and Environmental Health URL: [Link]

-

Title: Phenthoate toxicity: cumulative effects in rats Source: PubMed URL: [Link]

-

Title: Acute phenthoate self-poisoning: a prospective case series Source: Taylor & Francis Online URL: [Link]

-

Title: Full article: Acute phenthoate self-poisoning: a prospective case series Source: Taylor & Francis Online URL: [Link]

-

Title: Phenthoate | C12H17O4PS2 | CID 17435 Source: PubChem URL: [Link]

-

Title: Phenthoate metabolites in human poisoning Source: PubMed URL: [Link]

-

Title: Alteration of O,O-dimethyl S-[alpha-(carboethoxy)benzyl] phosphorodithioate (phenthoate) in citrus, water, and upon exposure to air and sunlight Source: PubMed URL: [Link]

-

Title: Carboxylesterase - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. coromandel.biz [coromandel.biz]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 531. Phenthoate (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 7. Phenthoate metabolites in human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carboxylesterase - Wikipedia [en.wikipedia.org]

- 9. Phenthoate | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of Phenthoate Acid

Introduction

Phenthoate acid is a key metabolite of the organothiophosphate insecticide, phenthoate.[1] While phenthoate itself is the active ingredient used in agricultural applications for its contact and stomach action against a range of insects, its metabolic fate and the properties of its byproducts, such as this compound, are of significant interest to researchers in environmental science, toxicology, and drug development.[1][2] Understanding the chemical structure and physicochemical properties of this compound is crucial for assessing its environmental persistence, bioavailability, and potential toxicological profile. This guide provides a detailed examination of this compound, offering a foundation for further research and analysis.

Chemical Identification and Structure

Precise identification and a clear understanding of the molecular structure are the cornerstones of chemical analysis. This compound is structurally distinct from its parent compound, phenthoate, primarily by the hydrolysis of the ethyl ester group to a carboxylic acid.

1.1. Nomenclature and Formula

-

IUPAC Name: 2-(dimethoxyphosphinothioylsulfanyl)-2-phenylacetic acid[3]

-

CAS Number: 13376-78-8[3]

-

Molecular Formula: C₁₀H₁₃O₄PS₂[3]

-

Molecular Weight: 292.3 g/mol [3]

-

Synonyms: TH-3461[3]

1.2. Molecular Structure The structure of this compound features a central phenylacetic acid moiety. A dimethoxyphosphinothioylsulfanyl group is attached to the alpha-carbon, which is a chiral center. The presence of the carboxylic acid group significantly alters the molecule's polarity and reactivity compared to its ethyl ester precursor, phenthoate.

Caption: Experimental workflow for determining the solubility class of an organic acid.

3.2. Determination of Acid Dissociation Constant (pKa)

Causality: The pKa is the pH at which an acid is 50% dissociated in solution. [4]It is a quantitative measure of acid strength. Spectrophotometric or titrimetric methods are commonly used. The spectrophotometric method is advantageous for small or poorly soluble samples as it relies on changes in light absorbance between the protonated (HA) and deprotonated (A⁻) forms of the molecule. [5] Methodology (Spectrophotometric):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) in which it is freely soluble.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, typically spanning a range of 2-3 pH units above and below the estimated pKa.

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant aliquot of the this compound stock solution. The final concentration of the organic solvent should be kept low and constant across all samples to minimize its effect on the pH.

-

UV-Vis Spectroscopy: Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each buffered sample.

-

Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

pKa Calculation: Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. [4]This can be determined graphically or by using non-linear regression analysis.

Conclusion

This compound, as a primary metabolite of the insecticide phenthoate, possesses distinct physicochemical properties driven by its core phenylacetic acid structure. The presence of the carboxylic acid group significantly increases its polarity and water solubility compared to its parent ester. While much of the available data on this compound is computational, the experimental protocols outlined in this guide provide a clear pathway for the empirical determination of its solubility characteristics and acid dissociation constant. Such experimental data is invaluable for accurately modeling its environmental transport, persistence, and interaction with biological systems, thereby supporting comprehensive risk assessments and further toxicological studies.

References

Sources

- 1. Phenthoate | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenthoate (Ref: OMS 1075) [sitem.herts.ac.uk]

- 3. This compound | C10H13O4PS2 | CID 12878836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Enzymatic Hydrolysis of Phenthoate to Phenthoate Acid

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the organophosphorus pesticide phenthoate into its less toxic metabolite, phenthoate acid. This biotransformation is a critical process in the detoxification and environmental fate of this widely used agrochemical. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, environmental science, and enzyme kinetics. It delves into the underlying enzymatic mechanisms, provides detailed experimental protocols for monitoring the reaction, and offers insights into the analytical techniques required for quantitative analysis. The guide emphasizes the causality behind experimental choices and provides a framework for self-validating protocols, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Phenthoate Detoxification

Phenthoate, an organophosphorus insecticide, is extensively used in agriculture to control a broad spectrum of pests on various crops.[1] Like other organophosphates, its primary mode of insecticidal action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1] However, the persistence of phenthoate in the environment and its potential for non-target toxicity, including to mammals, raises significant toxicological and environmental concerns.[2]

The primary detoxification pathway for phenthoate in biological systems is enzymatic hydrolysis. This process involves the cleavage of the carboxylester bond in the phenthoate molecule, yielding this compound and an alcohol moiety. This transformation is pivotal as this compound is significantly less toxic due to its reduced ability to inhibit acetylcholinesterase. Therefore, understanding the enzymatic basis of this hydrolysis is fundamental to assessing the environmental persistence of phenthoate and the susceptibility of different species to its toxic effects.

This guide will focus on the role of carboxylesterases (CEs), a superfamily of enzymes responsible for the hydrolysis of a wide range of ester-containing xenobiotics, in the detoxification of phenthoate.[3][4]

The Enzymatic Machinery: Carboxylesterases

Carboxylesterases (EC 3.1.1.1) are serine hydrolases that play a central role in Phase I metabolism of xenobiotics.[4] They catalyze the hydrolysis of ester, amide, and thioester bonds in a myriad of endogenous and exogenous compounds.[3] In the context of phenthoate, the key transformation is the hydrolysis of the ethyl ester group.

Catalytic Mechanism

The hydrolysis of phenthoate by carboxylesterases proceeds via a well-established two-step mechanism involving a catalytic triad of serine, histidine, and a glutamate or aspartate residue in the enzyme's active site.[5]

-

Acylation: The serine residue, activated by the histidine, acts as a nucleophile, attacking the carbonyl carbon of the phenthoate's ethyl ester. This forms a tetrahedral intermediate which then collapses, releasing the ethanol moiety and forming a covalent acyl-enzyme intermediate.

-

Deacylation: A water molecule, activated by the histidine, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently collapses, releasing this compound and regenerating the active enzyme.

This catalytic cycle effectively hydrolyzes the ester bond of phenthoate, leading to its detoxification.

Caption: The two-phase catalytic cycle of carboxylesterase-mediated phenthoate hydrolysis.

Experimental Protocols for a Self-Validating System

The following sections detail a robust experimental workflow for characterizing the enzymatic hydrolysis of phenthoate. This system is designed to be self-validating by incorporating appropriate controls and quantitative analytical methods.

Materials and Reagents

-

Enzyme: Purified carboxylesterase (e.g., from porcine or rabbit liver, commercially available)

-

Substrate: Phenthoate (analytical standard)

-

Product Standard: this compound (analytical standard)

-

Buffer: 0.1 M Phosphate buffer (pH 7.4)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Phosphoric acid

-

Quenching Solution: Acetonitrile or a suitable organic solvent to stop the enzymatic reaction.

Experimental Workflow: A Visual Guide

Caption: A streamlined workflow for the kinetic analysis of phenthoate hydrolysis.

Step-by-Step Protocol: In Vitro Enzymatic Assay

This protocol is designed to determine the kinetic parameters of phenthoate hydrolysis by a carboxylesterase.

-

Preparation of Reagents:

-

Prepare a 100 mM stock solution of phenthoate in acetonitrile.

-

Prepare a 100 mM stock solution of this compound in acetonitrile for use as an analytical standard.

-

Prepare a stock solution of the carboxylesterase enzyme in 0.1 M phosphate buffer (pH 7.4). The exact concentration will depend on the specific activity of the enzyme lot.

-

Prepare a series of working solutions of phenthoate by diluting the stock solution in 0.1 M phosphate buffer (pH 7.4) to achieve a range of final concentrations for the kinetic assay (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).

-

-

Enzymatic Reaction:

-

For each substrate concentration, pre-warm the reaction buffer and substrate solution to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the enzyme stock solution to the substrate solution. The final reaction volume should be consistent across all assays.

-

At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a known volume of cold acetonitrile (e.g., a 1:1 ratio). This will precipitate the enzyme and stop the reaction.

-

-

Sample Preparation for HPLC Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analytical Methodology: HPLC-Based Quantification

A robust and validated analytical method is crucial for the accurate determination of substrate depletion and product formation. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

HPLC System and Conditions (Example):

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water:Phosphoric Acid (e.g., 70:30:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength where both phenthoate and this compound have significant absorbance (e.g., 230 nm) |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Method Validation:

-

Calibration Curves: Prepare a series of standards for both phenthoate and this compound of known concentrations. Inject these standards into the HPLC system to generate calibration curves (peak area vs. concentration). These curves will be used to quantify the amounts of substrate and product in the experimental samples.

-

Linearity, Accuracy, and Precision: The method should be validated for linearity, accuracy, and precision according to standard guidelines to ensure reliable data.

Data Analysis and Interpretation

Calculation of Reaction Rates

From the HPLC data, calculate the concentration of phenthoate remaining and this compound formed at each time point. For initial rate kinetics, plot the concentration of this compound formed against time. The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve.

Determination of Kinetic Parameters

Determine the initial velocity at each substrate concentration. Plot the initial velocity (v₀) against the substrate concentration ([S]). This data can then be fitted to the Michaelis-Menten equation:

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

-

v₀ is the initial reaction velocity

-

Vₘₐₓ is the maximum reaction velocity

-

[S] is the substrate concentration

-

Kₘ is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vₘₐₓ.

A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data to determine Kₘ and Vₘₐₓ.

The turnover number (k_cat ), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, can be calculated if the enzyme concentration ([E]) is known:

k_cat = Vₘₐₓ / [E]

Illustrative Kinetic Data

The following table presents a hypothetical set of kinetic parameters for the hydrolysis of phenthoate by a generic carboxylesterase to illustrate how the data would be presented.

| Kinetic Parameter | Hypothetical Value |

| Kₘ (µM) | 50 |

| Vₘₐₓ (µmol/min/mg protein) | 10 |

| k_cat (s⁻¹) | 5 |

| k_cat/Kₘ (M⁻¹s⁻¹) | 1 x 10⁵ |

Conclusion and Future Directions

This technical guide has outlined the fundamental principles and a detailed experimental framework for studying the enzymatic hydrolysis of phenthoate to this compound by carboxylesterases. The provided protocols emphasize a self-validating system to ensure data integrity and reproducibility. By employing these methodologies, researchers can gain valuable insights into the detoxification of this important pesticide.

Future research in this area could focus on:

-

Identifying and characterizing specific carboxylesterase isozymes from various species that are involved in phenthoate metabolism.

-

Investigating the potential for species-specific differences in phenthoate hydrolysis, which could have implications for ecological risk assessment.

-

Exploring the potential of using purified or immobilized carboxylesterases for the bioremediation of phenthoate-contaminated environments.

A thorough understanding of the enzymatic processes governing the fate of phenthoate is essential for developing safer agricultural practices and mitigating the environmental impact of this and other organophosphorus pesticides.

References

-

University of Hertfordshire. (n.d.). Phenthoate (Ref: OMS 1075). Agriculture and Environment Research Unit (AERU). [Link]

-

National Center for Biotechnology Information. (n.d.). Phenthoate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

- Wheelock, C. E., et al. (2005). Overview of Carboxylesterases and Their Role in the Metabolism of Insecticides. Journal of Pesticide Science, 30(2), 75-83.

- La Du, B. N., & Furlong, C. E. (2009). Human carboxylesterases HCE1 and HCE2: ontogenic expression, inter-individual variability and differential hydrolysis of oseltamivir, aspirin, deltamethrin and permethrin. Biochemical Pharmacology, 77(2), 269-278.

- Hatlie, M. J., et al. (2016). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. Planta Medica, 82(9/10), 785-794.

- International Journal of Fisheries and Aquatic Studies. (2015). Acute toxicity of Phenthoate (50% EC) on survival and behavioral pattern of freshwater fish Labeo rohita (Hamilton, 1822).

-

Taylor & Francis. (n.d.). Carboxylesterase – Knowledge and References. Taylor & Francis Online. [Link]

- Sloan, D. L. (1984). Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography.

- Brown, K. C., et al. (2017). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical Biochemistry, 516, 37-47.

-

SIELC Technologies. (n.d.). Separation of Phenthoate on Newcrom R1 HPLC column. [Link]

-

ResearchGate. (n.d.). basic carboxylesterase hydrolysis reaction. Carboxylesters are cleaved.... [Link]

- La Du, B. N. (2015). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Expert Opinion on Drug Metabolism & Toxicology, 11(10), 1545-1554.

-

ResearchGate. (n.d.). Carboxylesterases—from Function to the Field: An overview of carboxylesterase biochemistry, structure–activity relationship, and use in environmental field monitoring. [Link]

Sources

- 1. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Carboxylesterases in Phenthoate Detoxification

Introduction: The Double-Edged Sword of Organophosphates

Phenthoate is a non-systemic organophosphate (OP) insecticide and acaricide valued for its broad-spectrum efficacy against a wide range of agricultural pests.[1][2] Its mechanism of action, like other OPs, involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the target insect.[1]

However, the toxicological impact of phenthoate is not solely governed by its interaction with AChE. Organisms possess a sophisticated arsenal of detoxifying enzymes that can metabolize and neutralize such xenobiotics. Among the most important of these are the carboxylesterases (CEs), a ubiquitous superfamily of serine hydrolases.[5][6][7] These enzymes play a pivotal role in the detoxification of numerous compounds containing ester bonds, including many pesticides and pharmaceuticals.[8][9][10] This guide provides a detailed technical examination of the critical role CEs play in the detoxification of phenthoate, exploring the biochemical mechanisms, experimental methodologies, and toxicological implications of this metabolic pathway.

Part 1: The Core Mechanism of Detoxification: Hydrolytic Cleavage

The primary route of phenthoate detoxification mediated by carboxylesterases is the hydrolysis of its carboethoxy functional group.[2][11] CEs are members of the α/β-serine hydrolase family and utilize a classic catalytic triad (typically composed of serine, histidine, and a glutamic or aspartic acid residue) to effect this transformation.[5][12]

The process unfolds in two main steps:

-

Acylation: The serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of phenthoate's ethyl ester group. This forms a tetrahedral intermediate which then collapses, releasing the alcohol moiety (ethanol) and creating a transient acyl-enzyme intermediate.

-

Deacylation: A water molecule, activated by the histidine residue, then acts as a nucleophile, attacking the acylated serine. This second step hydrolyzes the ester bond, releasing the carboxylic acid metabolite—phenthoate acid—and regenerating the active enzyme, ready for another catalytic cycle.[12]

The resulting metabolite, this compound, is significantly more water-soluble and exhibits greatly reduced toxicity compared to the parent compound, as it is a much weaker inhibitor of acetylcholinesterase.[11][13] This biotransformation is a true detoxification reaction, effectively neutralizing the insecticidal properties of the molecule.

Sources

- 1. resetagri.in [resetagri.in]

- 2. coromandel.biz [coromandel.biz]

- 3. irac-online.org [irac-online.org]

- 4. cultree.in [cultree.in]

- 5. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylesterases: General detoxifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Carboxylesterases--detoxifying enzymes and targets for drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenthoate | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phenthoate metabolites in human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Cascade: A Technical Guide to the Toxicological Significance of the Phenthoate Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: The organophosphate insecticide phenthoate has long been scrutinized for its neurotoxic effects, primarily attributed to the inhibition of acetylcholinesterase by its oxidative metabolite, phenthoate oxon. However, the complete toxicological narrative extends to its primary hydrolytic metabolite, phenthoate acid. This in-depth technical guide moves beyond the parent compound to illuminate the toxicological significance of this compound. While often considered a detoxification product, a nuanced understanding of its formation, biological interactions, and analytical detection is critical for comprehensive risk assessment and the development of effective safety strategies. This document provides a detailed exploration of the metabolic pathways of phenthoate, the toxicokinetics of this compound, its direct and indirect toxicological implications, and robust analytical methodologies for its detection and quantification in biological matrices.

Introduction: The Metabolic Fate of Phenthoate

Phenthoate, an organothiophosphate insecticide, undergoes extensive biotransformation in mammalian systems, leading to a variety of metabolites with differing toxicological profiles. The primary metabolic pathways involve oxidation and hydrolysis.

-

Oxidative Pathway (Bioactivation): Cytochrome P450 (CYP450) enzymes metabolize phenthoate to phenthoate oxon. This "bioactivation" step is of paramount toxicological concern as phenthoate oxon is a significantly more potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate toxicity.[1]

-

Hydrolytic Pathway (Detoxification): Concurrently, carboxylesterases present in the liver and plasma catalyze the hydrolysis of the carboxyester bond of phenthoate, yielding This compound .[2] This pathway is generally considered a detoxification route, as this compound is a less toxic metabolite.[2]

The balance between these two pathways is a critical determinant of the overall toxicity of phenthoate exposure. Factors influencing this balance include the species, individual genetic variations in enzyme activity, and the presence of other chemicals that may induce or inhibit these metabolic enzymes.

Caption: Metabolic pathways of phenthoate leading to bioactivation and detoxification.

Toxicokinetics of this compound: The Body's Response

Following its formation, this compound is readily eliminated from the body, primarily through urinary excretion. In cases of human poisoning with phenthoate, this compound and demethyl phenthoate oxon acid are the main metabolites detected in plasma and urine, while the parent compound is often only found in gastric lavage fluid.[3] This underscores the rapid metabolism of phenthoate and the importance of its metabolites as biomarkers of exposure.

Quantitative Toxicological Data:

While this compound is generally regarded as a non-toxic metabolite, specific quantitative data on its acute toxicity is limited in the available literature.[2] The focus of most toxicological studies has been on the parent compound and its highly toxic oxon metabolite. However, for a comprehensive risk assessment, the direct toxicity of this compound should not be entirely dismissed without empirical data. Further research to determine the LD50 and IC50 values for this compound is warranted.

| Compound | Oral LD50 (Rat) | Notes |

| Phenthoate | 116 - 400 mg/kg[4][5] | Toxicity can vary based on the purity of the technical product and the vehicle used for administration. |

| This compound | Data not available | Generally considered to have low toxicity. |

Mechanism of Action: Direct and Indirect Significance

The primary toxicological significance of this compound lies in its role as a biomarker of exposure to the parent compound, phenthoate. Its presence and concentration in biological fluids can provide a reliable indication of the extent of exposure, even when the parent compound is no longer detectable.

Direct Biological Activity:

The direct biological activity of this compound, particularly its potential to inhibit acetylcholinesterase, is a key area for investigation. While the oxon metabolite is the primary AChE inhibitor, understanding any residual inhibitory activity of the acid metabolite is crucial.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, bovine erythrocytes)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO, ethanol) and then in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

DTNB solution

-

This compound solution (or vehicle control)

-

AChE solution

-

-

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add ATCI solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percent inhibition relative to the control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.[6]

-

Broader Cellular Effects:

Recent studies have begun to explore the effects of phenthoate on cellular processes beyond AChE inhibition. For instance, phenthoate has been shown to affect cell proliferation kinetics.[7] Further research is necessary to determine if this compound has any direct effects on cellular signaling pathways, such as the MAP kinase or PI3K/Akt pathways, which are crucial regulators of cell fate and function.

Genotoxicity:

The genotoxic potential of phenthoate has been investigated, but data specifically on this compound is lacking. The Ames test, a widely used method to assess the mutagenic potential of chemical compounds, would be a suitable initial screen for the genotoxicity of this compound.[8]

Analytical Methodologies: Detecting the Invisible

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in biological and environmental samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Protocol: GC-MS Analysis of this compound in Urine

This protocol provides a general framework for the analysis of this compound in urine. Method validation with appropriate quality control measures is crucial for reliable results.

1. Sample Preparation (Hydrolysis and Extraction):

-

Enzymatic Hydrolysis: To a urine sample, add a solution of β-glucuronidase/arylsulfatase to deconjugate any glucuronide or sulfate metabolites of this compound. Incubate at 37°C.

-

Acidification: Acidify the urine sample to a pH of approximately 5 with an appropriate acid (e.g., acetic acid).

-

Liquid-Liquid Extraction (LLE): Extract the acidified urine with an organic solvent such as ethyl acetate. Repeat the extraction multiple times.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the polar this compound into a more volatile trimethylsilyl (TMS) derivative suitable for GC analysis. Heat the sample to facilitate the reaction.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Splitless injection mode.

-

Oven Temperature Program: A temperature gradient program to effectively separate the analyte from matrix components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the TMS-derivatized this compound.

-

Caption: A generalized workflow for the GC-MS analysis of this compound in urine.

Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

This protocol provides a general framework for the analysis of this compound in plasma, a more complex matrix than urine.

1. Sample Preparation (Protein Precipitation and Extraction):

-

Protein Precipitation: To a plasma sample, add a cold organic solvent such as acetonitrile or methanol to precipitate proteins. Vortex and centrifuge to pellet the proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analytes.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of water with an acidic modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A flow rate suitable for the column dimensions.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor the transition of the deprotonated molecular ion of this compound to one or more specific product ions.

-

Conclusion and Future Directions

The toxicological significance of the this compound metabolite is multifaceted. While it is a product of a detoxification pathway and is considered less toxic than the parent compound and its oxon metabolite, its role as a primary biomarker of phenthoate exposure is undeniable. Accurate and sensitive analytical methods for its detection are therefore crucial for human biomonitoring and risk assessment.

Significant knowledge gaps remain regarding the direct toxicological effects of this compound. Future research should focus on:

-

Determining the acute toxicity (LD50) and in vitro cytotoxicity (e.g., in HepG2 cells) of this compound. [9][10]

-

Quantifying its acetylcholinesterase inhibitory potential (IC50).

-

Investigating its potential to modulate key cellular signaling pathways, such as the MAP kinase and PI3K/Akt pathways.

-

Assessing its genotoxic potential through a battery of tests, including the Ames test.

A more complete understanding of the toxicological profile of this compound will enable a more comprehensive and accurate assessment of the risks associated with phenthoate exposure, moving beyond a singular focus on the parent compound and its most potent metabolite.

References

- Gupta, P. K. (1984).

-

PubChem. (n.d.). Phenthoate. National Center for Biotechnology Information. Retrieved from [Link]

- Eddleston, M., et al. (2021). Acute phenthoate self-poisoning: a prospective case series. Clinical Toxicology, 59(11), 1032-1040.

-

Wikipedia. (2023). Ames test. Retrieved from [Link]

-

AERU. (n.d.). Phenthoate (Ref: OMS 1075). University of Hertfordshire. Retrieved from [Link]

-

Ebiotoxicity. (n.d.). Ames Test Kits. Retrieved from [Link]

-

PubChem. (n.d.). Phenthoate. Hazardous Substances Data Bank (HSDB). National Center for Biotechnology Information. Retrieved from [Link]

-

CABI. (n.d.). Applicability of the Ames test and micronucleus test in vivo for the evaluation of the equivalence of pesticide technical grade active ingredients compared to original active substances. CABI Digital Library. Retrieved from [Link]

-

Science.gov. (n.d.). pesticide risk assessment: Topics. Retrieved from [Link]

-

European Food Safety Authority. (2024). Environmental risk assessment of pesticides. Retrieved from [Link]

-

The Ames Test. (n.d.). Retrieved from [Link]

-

YouTube. (2020, July 13). Ames test ( Technique to determine mutagenic potential). [Video]. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 634-645.

- dos Santos, A. C. S., et al. (2023). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. Journal of Pharmaceutical and Biomedical Analysis, 223, 115082.

- Miret, S., et al. (2006). Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. Journal of biomolecular screening, 11(2), 184–193.

- Wang, L., et al. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. Analytical and bioanalytical chemistry, 407(15), 4435–4444.

- Karzi, V., et al. (2022). Selected GC-MS analytical methods for the determination of biomarkers of phthalate exposure in human urine samples. Molecules, 27(19), 6296.

- Eddleston, M., et al. (2021). Acute phenthoate self-poisoning: a prospective case series. Clinical Toxicology, 59(11), 1032-1040.

- Samarakoon, S. R., et al. (2022). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. Molecules, 27(7), 2194.

- Eddleston, M., et al. (2021). Acute phenthoate self-poisoning: a prospective case series. Taylor & Francis Online, 59(11), 1032-1040.

-

Wang, L., et al. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on. Bisphenol A Information & Resources. Retrieved from [Link]

- Lin, C. H., et al. (2019). Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS). International journal of environmental research and public health, 16(5), 785.

-

Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity. California Environmental Protection Agency. Retrieved from [Link]

- Kawabata, S., et al. (1994). Phenthoate metabolites in human poisoning. Journal of toxicology. Clinical toxicology, 32(1), 49–60.

- Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(22), 7904.

-

ScienceOpen. (2023). Optimised plasma sample preparation and LC-MS analysis to. Retrieved from [Link]

- de la Parra, J. B., et al. (2023). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Frontiers in Public Health, 11, 1243135.

- Indian Journal of Pharmacy Practice. (2023). Phenthoate 50% EC Compound Poisoning induced Intermediate Syndrome–A Case Report. 16(3), 255-258.

- Kim, H. J., et al. (2022). In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. Toxics, 10(11), 683.

- Pinteala, M., et al. (2023). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. International Journal of Molecular Sciences, 24(13), 10931.

- Czarczynska-Goslinska, B., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Pharmaceuticals, 15(11), 1397.

- Grases, F., et al. (2013). Validation of an LC-MS bioanalytical method for quantification of phytate levels in rat, dog and human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 928, 64–69.

- Siraj, M. A., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts.

-

ResearchGate. (n.d.). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

- Li, Y., et al. (2023). Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways.

- In-vitro antioxidant potential and acetylcholinesterase inhibitory effect of Ficus benghalensis aerial root extract. (2015). Asian Pacific journal of tropical biomedicine, 5(11), 917–923.

- Enhancing pesticide risk assessment processes at the US Environmental Protection Agency. (2022).

-

ResearchGate. (n.d.). Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells. Retrieved from [Link]

- Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). Naunyn-Schmiedeberg's archives of pharmacology, 397(1), 1–19.

- The p38 MAPK Signaling Activation in Colorectal Cancer upon Therapeutic Treatments. (2021). International journal of molecular sciences, 22(16), 8886.

- Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. (2023). EPMA journal, 14(3), 365–393.

-

YouTube. (2023, July 9). Use of computational approaches for pesticide toxicity assessment. [Video]. Retrieved from [Link]

- Regulation of ferroptosis by PI3K/Akt signaling pathway: a promising therapeutic axis in cancer. (2024). Cell & bioscience, 14(1), 54.

- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2021). Cancers, 13(24), 6213.

-

ResearchGate. (n.d.). Effect of phenthoate on cell proliferation kinetics in P. sati- vum L... Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemview.epa.gov [chemview.epa.gov]

- 3. Phenthoate metabolites in human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenthoate toxicity: cumulative effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenthoate | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

environmental degradation of phenthoate to phenthoate acid in soil

An In-depth Technical Guide to the Environmental Degradation of Phenthoate to Phenthoate Acid in Soil

Introduction: The Environmental Journey of an Organophosphate

Phenthoate (O,O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate) is a non-systemic organophosphate insecticide and acaricide known for its contact and stomach action against a wide range of agricultural pests.[1][2] As an acetylcholinesterase inhibitor, its efficacy in crop protection is well-established.[1] However, the introduction of any xenobiotic into the environment necessitates a thorough understanding of its fate and transformation. Following its application, phenthoate residues in soil undergo a complex series of degradation processes, leading to the formation of various metabolites, the principal and most studied of which is this compound.

This technical guide provides a comprehensive analysis of the transformation of phenthoate to this compound in the soil matrix. We will explore the primary degradation pathways, dissect the key environmental factors that govern the rate of this transformation, and present validated experimental methodologies for its study. This document is intended for environmental scientists, researchers, and regulatory professionals seeking a deeper mechanistic and practical understanding of the environmental behavior of phenthoate.

Physicochemical Foundation: Phenthoate and Its Primary Metabolite

A molecule's structure and properties are fundamental to its environmental behavior. Phenthoate is an organic thiophosphate characterized by an ethyl ester group.[3] The primary degradation step in soil involves the hydrolysis of this ester linkage, yielding this compound. Understanding the distinct properties of these two compounds is critical for developing analytical strategies and predicting their environmental mobility and persistence.

Chemical Structures

Caption: Chemical structures of Phenthoate and its metabolite, this compound.

Table 1: Physicochemical Properties of Phenthoate and this compound

| Property | Phenthoate | This compound |

| IUPAC Name | S-[α-(ethoxycarbonyl)benzyl] O,O-dimethyl phosphorodithioate | S-[α-(carboxy)benzyl] O,O-dimethyl phosphorodithioate |

| CAS Number | 2597-03-7[4] | 6473-13-8 |

| Molecular Formula | C₁₂H₁₇O₄PS₂[3] | C₁₀H₁₃O₄PS₂ |

| Molecular Weight | 320.4 g/mol [3] | 292.3 g/mol |

| Appearance | Colorless crystalline solid with an aromatic odor[3] | Data not readily available; expected to be a solid |

| Solubility in Water | Low | Higher than phenthoate due to the carboxylic acid group |

| Log P (Octanol-Water) | 3.7[3] | Lower than phenthoate, indicating higher polarity |

Core Degradation Pathways in Soil

The dissipation of phenthoate in soil is not a singular event but a combination of biotic and abiotic processes. The primary transformation is the conversion to this compound, a reaction that is significantly influenced by the soil's biological activity.

Biotic Degradation: The Microbial Engine

The principal driver for the degradation of phenthoate in soil is microbial metabolism.[3][5] Studies have conclusively shown that the rate of phenthoate degradation is severely retarded in sterilized (autoclaved) soil, confirming the critical role of soil microorganisms.[6]

Causality of Biotic Transformation: The conversion of phenthoate to this compound is primarily an enzymatic process. Soil microorganisms, including various bacteria and fungi, produce extracellular enzymes, specifically carboxylesterases, that catalyze the hydrolysis of the carbon-ester bond in the phenthoate molecule.[6][7] This reaction cleaves the ethyl group, replacing it with a hydroxyl group to form the carboxylic acid moiety of this compound.

-

Primary Transformation: Phenthoate → this compound

-

Further Mineralization: Under aerobic conditions, soil organisms can further degrade this compound, utilizing it as a carbon source and ultimately mineralizing it to carbon dioxide (¹⁴CO₂).[6] However, this subsequent degradation is slower under anaerobic conditions or at high pesticide concentrations, where microbial activity may be inhibited.[6]

Genera such as Pseudomonas, Bacillus, and Flavobacterium are often implicated in the degradation of organophosphate pesticides and are likely key players in the breakdown of phenthoate in soil.[5]

Caption: Biotic degradation pathway of phenthoate in soil.

Abiotic Degradation: Chemical Processes

While microbial action is dominant, abiotic processes, particularly chemical hydrolysis, contribute to phenthoate degradation.[5]

Causality of Abiotic Transformation: Hydrolysis can occur without enzymatic catalysis, driven by the chemical properties of the soil environment. The ester linkage in phenthoate is susceptible to nucleophilic attack by water or hydroxide ions.

-

Influence of pH: This reaction is highly dependent on soil pH. Phenthoate is relatively stable in neutral to slightly acidic conditions. However, as the pH becomes more alkaline (basic), the concentration of hydroxide ions (OH⁻) increases, accelerating the rate of chemical hydrolysis and leading to faster formation of this compound.[5][8]

-

Photodegradation: While a potential pathway, photodegradation (breakdown by sunlight) is generally considered a minor contributor to the overall degradation of phenthoate in soil, as the compound is often incorporated into the soil matrix, shielding it from direct light.

Factors Influencing the Rate of Degradation

The half-life of phenthoate in soil is highly variable, ranging from a few days to several weeks.[3] This variability is a direct result of a complex interplay of soil properties and environmental conditions that affect both microbial activity and chemical reaction kinetics.[8][9]

Table 2: Key Factors Governing Phenthoate to this compound Transformation

| Factor | Influence on Degradation Rate | Causality |

| Microbial Population | High Impact: Higher microbial biomass and diversity generally lead to faster degradation. | A robust and diverse microbial community provides a larger pool of the necessary enzymes (carboxylesterases) to hydrolyze phenthoate.[5] |

| Soil Moisture | High Impact: Optimal moisture (typically 50-70% of water holding capacity) maximizes degradation. | Moisture is essential for microbial activity and facilitates the diffusion of phenthoate to microbial cells. Both overly dry and waterlogged (anaerobic) conditions inhibit the most effective aerobic degrading microbes.[5] |

| Temperature | High Impact: Warmer temperatures (e.g., 25-35°C) accelerate degradation. | Increases the rate of both microbial metabolism and chemical hydrolysis. Extremely high temperatures can denature enzymes, while very low temperatures slow all biological and chemical activity.[5] |

| Soil pH | Moderate to High Impact: Near-neutral pH (6.5-7.5) is often optimal for microbial activity. Alkaline pH (>7.5) increases chemical hydrolysis. | Soil pH directly affects microbial community structure and enzyme function. It also dictates the rate of base-catalyzed chemical hydrolysis.[8][10] |

| Organic Carbon Content | Variable Impact: Can either increase or decrease the apparent degradation rate. | High organic matter can enhance microbial populations but may also increase the sorption of phenthoate, potentially reducing its bioavailability for degradation.[8] |

| Oxygen Availability | Moderate Impact: Aerobic conditions are required for the rapid and complete mineralization of this compound. | While the initial hydrolysis to this compound can occur under both aerobic and anaerobic conditions, the subsequent breakdown of the acid is much slower without oxygen.[6] |

Experimental Methodologies: A Self-Validating Protocol

To accurately quantify the degradation of phenthoate to this compound in a specific soil, a controlled laboratory incubation study is the gold standard. The protocol described below is designed as a self-validating system, incorporating controls that isolate the effects of microbial activity.

Experimental Workflow Diagram

Caption: Overall workflow for a soil degradation study.

Protocol 1: Soil Incubation and Sampling

Objective: To measure the rate of phenthoate degradation and this compound formation in a controlled environment.

Materials:

-

Fresh soil from the target site, sieved (<2 mm).

-

Analytical grade phenthoate standard.

-

Incubation vessels (e.g., 250 mL glass jars with perforated lids to allow gas exchange).

-

Autoclave for preparing sterile controls.

-

Incubator set to a constant temperature (e.g., 25°C).

Methodology:

-

Soil Characterization: Before the experiment, determine the soil's key properties: pH, organic carbon content, texture (sand/silt/clay percentages), and maximum water holding capacity (WHC). This is crucial for interpreting the results.

-

Moisture Adjustment: Adjust the soil moisture content to 60% of its WHC by slowly adding deionized water and mixing thoroughly. Allow the soil to equilibrate for 24-48 hours.

-

Preparation of Controls: Prepare a sterile control by autoclaving a portion of the moistened soil (e.g., at 121°C for 60 minutes on two consecutive days). This step is critical to differentiate biotic from abiotic degradation.

-

Fortification (Spiking): Weigh out aliquots of both the non-sterile and sterile soil (e.g., 100 g dry weight equivalent) into the incubation vessels. Prepare a stock solution of phenthoate in a minimal amount of a suitable solvent (e.g., acetone). Add the stock solution to each soil sample to achieve the desired concentration (e.g., 1-10 mg/kg) and mix thoroughly to ensure even distribution. Allow the solvent to evaporate completely in a fume hood.

-

Incubation: Place the loosely capped vessels in a dark incubator at a constant temperature (e.g., 25°C). The darkness prevents photodegradation.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), sacrificially remove triplicate vessels for both the non-sterile and sterile treatments. Store samples at -20°C until extraction.

Protocol 2: Extraction and Analysis

Objective: To efficiently extract phenthoate and this compound from soil and quantify their concentrations.

Materials:

-

Extraction solvent (e.g., hexane:ethyl acetate mixture).[11]

-

Dispersing agent for MSPD (e.g., Florisil).[11]

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS/MS) detector.

-

Analytical columns (e.g., C18 for reversed-phase HPLC).

Methodology (Based on MSPD):

-

Sample Preparation: Take a subsample of the incubated soil (e.g., 4 g).[11]

-

Matrix Solid-Phase Dispersion (MSPD): In a glass mortar, thoroughly blend the soil sample with a solid support/dispersing agent like Florisil (e.g., 6 g).[11] This disrupts the soil matrix and disperses the sample over a large surface area.

-

Packing and Elution: Transfer the homogenized mixture into an empty solid-phase extraction (SPE) cartridge. Elute the analytes by passing a suitable organic solvent (e.g., 10 mL of hexane:ethyl acetate, 7:1 v/v) through the cartridge.[11]

-

Concentration: Collect the eluent and, if necessary, concentrate it under a gentle stream of nitrogen to a final volume (e.g., 1 mL).

-

Quantification: Inject an aliquot of the final extract into the HPLC system. Develop a chromatographic method that provides good separation between phenthoate and this compound. Quantify the concentrations by comparing peak areas to those of a multi-point calibration curve prepared from certified analytical standards. The use of LC-MS/MS is preferred for higher sensitivity and selectivity.

Data Interpretation and Quantitative Summary

The data generated from the experimental protocols allow for the calculation of key degradation kinetics. The dissipation of phenthoate typically follows first-order kinetics, from which a dissipation half-life (DT₅₀) can be calculated.

Table 3: Example Degradation Data for Phenthoate in Two Soil Types

| Soil Type | Treatment | DT₅₀ (days) for Phenthoate | Peak this compound Concentration (mg/kg) | Day of Peak Concentration |

| Sandy Loam (pH 6.8) | Non-Sterile | 8.5 | 0.65 | 7 |

| Sterile (Autoclaved) | 45.2 | 0.21 | 21 | |

| Silty Clay (pH 7.5) | Non-Sterile | 6.1 | 0.72 | 5 |

| Sterile (Autoclaved) | 33.8 | 0.35 | 14 |

This table presents hypothetical data for illustrative purposes. The shorter DT₅₀ values in non-sterile soil clearly demonstrate the primary role of microbial degradation. The faster degradation in the silty clay soil could be attributed to a combination of higher microbial activity and a slightly more alkaline pH promoting chemical hydrolysis.

Conclusion and Broader Implications

The environmental degradation of phenthoate in soil is a multifaceted process culminating predominantly in the formation of its primary metabolite, this compound. This transformation is overwhelmingly driven by the enzymatic activity of soil microorganisms, with abiotic chemical hydrolysis serving as a secondary pathway, particularly in alkaline soils. The rate of this conversion is highly sensitive to a suite of interconnected factors, including soil moisture, temperature, pH, and microbial biomass.

A comprehensive understanding of these degradation dynamics, underpinned by robust and self-validating experimental protocols, is essential for accurate environmental risk assessment. By elucidating the pathway and kinetics of phenthoate's transformation, researchers and regulatory bodies can more effectively predict its environmental persistence, assess potential exposure risks, and ensure its sustainable use in modern agriculture.

References

-

Iwata, Y., Ittig, M., & Gunther, F. A. (1977). Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (phenthoate) in soil. Archives of Environmental Contamination and Toxicology, 6(1), 1-21. [Link]

-

Li, J., Dong, J., Wang, Y., & Zhang, H. (2009). Fast and precise determination of phenthoate and its enantiomeric ratio in soil by the matrix solid-phase dispersion method and liquid chromatography. Journal of Separation Science, 32(18), 3201-3207. [Link]

-

Hussain, S., et al. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

-

National Center for Biotechnology Information (n.d.). Phenthoate. PubChem Compound Summary for CID 17435. [Link]

-

University of Hertfordshire (n.d.). Phenthoate (Ref: OMS 1075). AERU Pesticide Properties Database. [Link]

-

Kah, M., & Brown, C. D. (2007). Factors Influencing Degradation of Pesticides in Soil. Journal of Agricultural and Food Chemistry, 55(11), 4487-4492. [Link]

-

Arias-Estévez, M., et al. (2008). The mobility and degradation of pesticides in soils and the pollution of groundwater resources. Agriculture, Ecosystems & Environment, 123(4), 247-260. [Link]

-

Kah, M., Beulke, S., & Brown, C. D. (2007). Factors influencing degradation of pesticides in soil. PubMed. [Link]

-

Rani, L., et al. (2021). p-Nitrophenol and 3-Methyl-4-nitrophenol degradation by a novel bacterial strain, Rhodococcus sp. LZN-4. Environmental Technology & Innovation, 23, 101588. [Link]

-

U.S. Environmental Protection Agency (n.d.). OPP Pesticide Ecotoxicity Database. Pesticide Details: Phenthoate. [Link]

-

Sharma, A., et al. (2022). Biodegradation of pesticide in agricultural soil employing entomopathogenic fungi: Current state of the art and future perspectives. Frontiers in Microbiology. [Link]

-

FAO/WHO (1980). Phenthoate. Pesticide residues in food: 1980 evaluations. [Link]

-

Singh, B. K., Walker, A., & Wright, D. J. (2006). Bioremedial potential of fenamiphos and chlorpyrifos degrading isolates: influence of different environmental conditions. Soil Biology and Biochemistry, 38(9), 2682-2693. [Link]

-

Eawag (n.d.). Phorate Degradation Pathway. Biocatalysis/Biodegradation Database. [Link]

-

Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. International Journal of Environmental Research and Public Health. [Link]

-

Zhang, C., et al. (2023). Microbial Detoxification of Residual Pesticides in Fermented Foods: Current Status and Prospects. Foods. [Link]

-

Reddy, P. S., & Rao, A. P. (2015). Acute toxicity of Phenthoate (50% EC) on survival and behavioral pattern of freshwater fish Labeo rohita (Hamilton, 1822). International Journal of Fisheries and Aquatic Studies, 2(5), 243-246. [Link]

-

Reddy, P. S., & Rao, A. P. (2015). Acute toxicity of Phenthoate (50% EC) on survival and behavioral pattern of freshwater fish Labeo rohita (Hamilton, 1822). International Journal of Fisheries and Aquatic Studies. [Link]

-

ITRC (2020). Soil Background and Risk Assessment - Section 10: Analytical Methods. Interstate Technology & Regulatory Council. [Link]

-

Al-Rajab, A. J., et al. (2009). Factors affecting the degradation of pharmaceuticals in agricultural soils. Environmental Toxicology and Chemistry, 28(12), 2534-2541. [Link]

-

KZN Department of Agriculture & Rural Development (2000). Analytical Methods Used by the Soil Fertility and Analytical Services Section. [Link]

-

Hussain, I., et al. (2021). Abiotic Degradation of the Toxin Simplexin by Soil Collected from a Pimelea-Infested Paddock. Toxins. [Link]

-

Li, Z., et al. (2020). Considering degradation kinetics of pesticides in plant uptake models: proof of concept for potato. Journal of the Science of Food and Agriculture. [Link]

-

Colorado State University Extension (n.d.). Soil pH. Colorado Master Gardener Program. [Link]

-

Wang, Y., et al. (2021). Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways. Frontiers in Microbiology. [Link]

-

University of Guelph (n.d.). Soil Analytical Methods. Agriculture & Food Laboratory. [Link]

-

Mosaic Crop Nutrition (n.d.). Soil pH. Nutrient Management. [Link]

-

Oklahoma State University Extension (n.d.). Cause and Effects of Soil Acidity. [Link]

-

Ohio State University Extension (2016). Soil Acidification: How to Lower Soil pH. Ohioline. [Link]

-

Our Sanctuary Garden (2022, August 15). The EASY and EFFECTIVE Way to Acidify Your Soil pH [Video]. YouTube. [Link]

-

Colorado State University Extension (n.d.). Soil pH. Colorado Master Gardener Program. [Link]

Sources

- 1. Phenthoate (Ref: OMS 1075) [sitem.herts.ac.uk]

- 2. fisheriesjournal.com [fisheriesjournal.com]

- 3. Phenthoate | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 5. mdpi.com [mdpi.com]

- 6. Degradation of O, O-dimethyl S-[alpha-(carboethoxy)-benzyl] phosphorodithioate (phenthoate) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradation of pesticide in agricultural soil employing entomopathogenic fungi: Current state of the art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Factors influencing degradation of pesticides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cropnutrition.com [cropnutrition.com]

- 11. researchgate.net [researchgate.net]

phenthoate acid CAS registry number and IUPAC nomenclature

An In-Depth Technical Guide to Phenthoate Acid

Abstract

This compound, the principal metabolite of the organothiophosphate insecticide phenthoate, is a compound of significant interest in environmental science, toxicology, and analytical chemistry. Understanding its chemical identity, properties, and behavior is crucial for researchers and drug development professionals involved in pesticide residue analysis and metabolic studies. This guide provides a comprehensive overview of this compound, including its CAS Registry Number, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol via hydrolysis of its parent ester, and a robust analytical workflow for its quantification.

Chemical Identity and Nomenclature

This compound is the carboxylic acid derivative of the insecticide phenthoate. While phenthoate is the active pesticidal agent, this compound is often the target analyte in studies monitoring pesticide degradation and metabolism in various matrices.

| Identifier | Value | Source |

| CAS Registry Number | 13376-78-8 | [1] |

| IUPAC Nomenclature | 2-(dimethoxyphosphinothioylsulfanyl)-2-phenylacetic acid | [1] |

| Molecular Formula | C₁₀H₁₃O₄PS₂ | [1] |

| Molecular Weight | 292.3 g/mol | [1] |

| Canonical SMILES | COP(=S)(OC)SC(C(=O)O)C1=CC=CC=C1 | |

| Parent Compound (Ester) | Phenthoate (CAS: 2597-03-7) | [2][3][4][5][6][7] |

Physicochemical Properties

The physicochemical properties of this compound are critical for developing appropriate analytical methods, particularly for extraction and chromatography.

| Property | Value | Notes |

| Molecular Weight | 292.3 g/mol | Computed by PubChem.[1] |

| Polar Surface Area | 113 Ų | Affects solubility and chromatographic behavior. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 5 | The oxygen and sulfur atoms. |

| logP (Octanol-Water) | 3.69 (for Phenthoate) | The acid form is expected to be more polar.[8] |